Benzyldimethyltetradecylammonium bromide

Endocytosis inhibition Dynamin GTPase Cellular trafficking

Replacing deuterated internal standards with non-labeled analogs undermines LC-MS/MS data integrity. This compound (CAS 1515861-68-3) is a perdeuterated (d5-benzyl) QAC isotopologue, uniquely suited as a co-eluting mass spectrometry tracer. - Enables accurate quantitation of the parent drug/metabolite in plasma and tissue, critical for pharmacokinetic profiling. - Serves as a dynamin-1 GTPase inhibitor for endocytosis research when formulated from the non-deuterated parent. - Supplied with full analytical documentation; shipped ambient globally for rapid procurement.

Molecular Formula C23H42BrN
Molecular Weight 417.531
CAS No. 1515861-68-3
Cat. No. B591068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldimethyltetradecylammonium bromide
CAS1515861-68-3
SynonymsN,N-Dimethyl-N-tetradecylbenzenemethanaminium Bromide; 
Molecular FormulaC23H42BrN
Molecular Weight417.531
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
InChIInChI=1S/C23H42N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H/q+1;/p-1/i15D,16D,17D,19D,20D;
InChIKeyCSNHNGDROQRZKT-DSVPTQILSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyldimethyltetradecylammonium Bromide: Procurement Guide


Benzyldimethyltetradecylammonium bromide (CAS 1515861-68-3) is a deuterium-labeled, long-chain quaternary ammonium compound (QAC) belonging to the benzalkonium class of cationic surfactants. It is primarily recognized as a deuterated isotopologue of the well-known antimicrobial and surfactant Benzyldimethyltetradecylammonium bromide (CAS 18773-88-1) . Structurally, it features a C14 alkyl chain, a positively charged nitrogen center, and a benzyl group where five hydrogen atoms on the phenyl ring are replaced by deuterium . This specific deuteration imparts it with unique mass spectrometric properties, making it an invaluable analytical tracer and internal standard in pharmacokinetic and metabolic research, distinct from its non-labeled counterpart .

1
Isotope-Labeled ISTD Deuterated internal standard for LC-MS/MS quantitation of parent C14 benzalkonium analytes
2
C14 Chain-Length Identity Defined tetradecyl chain for structure-activity and micellization research studies
3
Dynamin-1 Probe Context Reported dynamin-1 GTPase inhibitor class fit for endocytosis pathway research

Benzyldimethyltetradecylammonium Bromide: Isotopologue Precision


Substituting this deuterated isotopologue (CAS 1515861-68-3) with its non-deuterated analog (CAS 18773-88-1) or other quaternary ammonium compounds (QACs) compromises the analytical integrity of research workflows. While the non-deuterated compound shares similar bioactivity [1], the deuterated version is uniquely suited for precise quantitation via mass spectrometry (LC-MS/MS) by serving as an ideal internal standard that co-elutes with the analyte but is distinguishable by mass [2]. Furthermore, generic substitution within the benzalkonium class ignores critical structure-activity relationships. For instance, the chain length (C12 vs. C14 vs. C16) dictates antimicrobial potency and selectivity [3], and differences in head group (benzyl vs. trimethylammonium) affect properties like micellization [4]. Using the correct, specifically deuterated compound ensures data accuracy and reproducibility that cannot be achieved with unlabeled or structurally different alternatives.

Unlabeled Analog Lacks Mass Distinction
Non-deuterated CAS 18773-88-1 co-elutes but cannot serve as an ISTD; mass shift absence may compromise quantitative accuracy in LC-MS/MS workflows.
Chain-Length Variation Shifts Activity Profile
C12 or C16 benzalkonium substitution may alter reported antimicrobial selectivity and critical micelle concentration; C14-specific behavior may not transfer directly.
Headgroup Differences Alter Bioactivity
Trimethylammonium QACs such as TTAB exhibit significantly weaker dynamin-1 inhibition; benzyl-headgroup context may be required for endocytosis probe studies.

Benzyldimethyltetradecylammonium Bromide: Quantitative Evidence


Dynamin-1 GTPase Inhibition

Benzyldimethyltetradecylammonium bromide (as a class) is a novel inhibitor of dynamin-1 GTPase activity . While specific Ki data for CAS 1515861-68-3 is not available, the non-deuterated parent compound is a known dynamin inhibitor . This bioactivity is a distinguishing feature compared to the more common tetradecyltrimethylammonium bromide (TTAB), which, while also a dynamin inhibitor, exhibits a significantly weaker Ki of 940 nM (IC50 = 3.1 μM) [1]. The benzalkonium analog demonstrates a functionally distinct inhibitory profile relevant to studies of endocytosis.

Dynamin-1 Inhibition
Cross-study comparable
Confirmed inhibitor vs TTAB Ki = 940 nM (IC50 = 3.1 μM)
Supports dynamin-1 probe research context
Specific Ki for deuterated isotopologue not reported
Endocytosis inhibition Dynamin GTPase Cellular trafficking

Critical Micelle Concentration Comparison

Calorimetric analysis provides precise CMC values for benzalkonium surfactants. Tetradecylbenzyldimethylammonium chloride (C14BDACl, a close analog) was found to have a CMC of 1.03 mM at 30°C, as measured by isothermal titration calorimetry (ITC) [1]. While data for the bromide salt is not directly provided, this value is crucial as the CMC is a fundamental property governing surfactant behavior. In comparison, the C12 homolog (dodecylbenzyldimethylammonium bromide) has a higher CMC of 2.1 mM at 25°C [2]. This lower CMC for the C14 analog indicates it is more efficient at forming micelles, requiring a lower concentration to achieve the same surfactant effect.

CMC Comparison
Class-level inference
C14BDACl CMC = 1.03 mM vs C12BDABr CMC = 2.1 mM
Reported micellization efficiency context
Bromide salt CMC data to verify; chloride analog shown
Colloid science Surfactant aggregation Thermodynamics

Antimicrobial Potency & Chain Length Selectivity

The antimicrobial spectrum of benzalkonium chlorides (BACs) is highly dependent on the alkyl chain length. The C14 homolog (analogous to the target compound) shows optimal activity against Gram-positive bacteria, while the C16 homolog is more effective against Gram-negative bacteria, and the C12 homolog is most effective against yeasts and fungi [1]. Specifically, the relative order of antimicrobial activities among the three BAC analogues (C12, C14, C16) was found to be BAC-C14 ≥ BAC-C16 > BAC-C12 [2]. This parabolic relationship between chain length and activity highlights that a C14 compound is not universally superior but specifically selected for its Gram-positive bias.

Chain-Length Activity
Class-level inference
Activity rank: C14 ≥ C16 > C12
Supports chain-length screening review
Deuterated form activity context to verify
Antimicrobial Disinfection Structure-activity relationship

Benzyldimethyltetradecylammonium Bromide Applications


LC-MS/MS Bioanalysis and Pharmacokinetic Studies

As a deuterated internal standard, this compound is ideally suited for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is used to accurately quantify the parent, non-deuterated drug or metabolite in complex biological matrices (plasma, urine, tissue) during drug development, ensuring precise pharmacokinetic and metabolic profiling .

Cellular Endocytosis Research

Given its confirmed activity as an inhibitor of dynamin-1 GTPase, the non-deuterated form of this compound serves as a valuable chemical probe in cell biology. It is used to study dynamin-dependent endocytosis pathways, including clathrin-mediated and caveolae-mediated endocytosis, providing a tool to dissect cellular trafficking mechanisms .

Targeted Antimicrobial Formulations

The superior efficacy of the C14 benzalkonium homolog against Gram-positive bacteria makes it a key component in designing targeted disinfectants, antiseptics, and preservatives. This compound, as a representative of its class, can be formulated into products intended for use against Gram-positive pathogens, offering a more precise antimicrobial approach compared to mixed-chain-length benzalkonium solutions .

Fundamental Surfactant and Colloid Science

With its well-defined C14 alkyl chain and benzyl headgroup, this compound is a standard model surfactant for fundamental research. It is employed in studies of micelle formation, mixed micelle systems with other surfactants (e.g., TTAB), and interactions with biomacromolecules like DNA or clay minerals . This enables a deeper understanding of the physicochemical principles governing self-assembly and adsorption phenomena [1].

Application
Selection Property
Validation Focus
LC-MS/MS Bioanalysis
ISTD co-elution mass shift
Bioanalytical method validation review
Cellular Endocytosis Studies
Dynamin-1 GTPase inhibition context
Endocytosis pathway assay context
Antimicrobial Screening
C14 chain-length specificity
Gram-positive screening context
Surfactant & Colloid Research
Defined C14 benzyl QAC structure
Micellization and aggregation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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